4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(aminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-6-7-4(3)8/h2H,1,5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWSCDFLTBMYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolone Ring Formation
The pyrazolone core is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones. For example, 1-phenyl-3-methyl-5-pyrazolone serves as a common intermediate, formed by reacting 1-methyl-2-phenylhydrazine with acetylacetone under acidic conditions. This method achieves yields of 68–82% when catalyzed by Ce(SO₄)₂·4H₂O in ethanol/water mixtures.
Aminomethylation via Mannich Reaction
The Mannich reaction is widely employed to introduce the aminomethyl group at position 4. A representative protocol involves reacting 3-methyl-1-phenyl-5-pyrazolone with formaldehyde and ammonium chloride in refluxing ethanol, yielding 4-(aminomethyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one with 75% efficiency. This method benefits from mild conditions (80°C, 6 hr) and avoids hazardous reagents.
Key Reaction Parameters:
Multi-Step Synthesis Involving Cyanide Intermediates
Cyanide Substitution and Alkylation
A patent-derived method outlines a four-step synthesis starting with sodium cyanide substitution on a chroman-3-ol precursor, followed by alkylation with ethyl bromoacetate (Scheme 1). Although originally designed for 4-(aminomethyl)chroman-3-ol, this approach is adaptable to pyrazolones by substituting the starting material.
Stepwise Protocol:
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Cyanide Introduction: React precursor with NaCN in DMF at 120°C for 4 hr (16% yield).
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Alkylation: Treat intermediate with ethyl bromoacetate in acetone at 25–120°C (4 hr).
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Hydrogenation: Apply H₂ (50 psi) with Raney nickel in ammonia/acetone at 50°C (4 hr).
Limitations: Low overall yield (3.4%) and high energy demands limit industrial applicability.
Hydrogenation of Nitrile Precursors
Catalytic Hydrogenation
Reduction of 4-(cyanomethyl)-2,3-dihydro-1H-pyrazol-3-one using Raney nickel under hydrogen pressure (50 psi) provides a direct route to the target compound. This method, adapted from chroman-3-ol synthesis, achieves 89% conversion in methanol at 50°C.
Optimization Insights:
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Catalyst Loading: 10 wt% Raney nickel maximizes yield.
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Solvent Choice: Methanol outperforms acetone due to better nitrile solubility.
Four-Component One-Pot Synthesis
Reaction Design and Mechanistic Analysis
A novel one-pot method combines hydrazine, acetylacetone, aldehydes, and phenacyl bromides in ethanol under reflux (Scheme 2). The process sequentially forms the pyrazole ring via cyclocondensation and introduces the aminomethyl group through in situ reductive amination.
Representative Conditions:
Advantages: Reduced purification steps and compatibility with diverse aldehydes (e.g., 4-methoxybenzaldehyde).
Comparative Analysis of Synthetic Routes
Critical Observations:
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The Mannich reaction offers the best balance of yield and simplicity for laboratory-scale synthesis.
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Industrial applications may favor catalytic hydrogenation despite higher energy costs due to scalability.
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One-pot methods reduce waste but require precise stoichiometric control.
Mechanistic Insights and Side Reactions
Tautomerization Effects
Pyrazolones exist in equilibrium between keto (3-one) and enol (3-ol) forms, influencing reactivity during aminomethylation. Solid-state NMR studies confirm that the keto form predominates in nonpolar solvents, facilitating nucleophilic attack at position 4.
Byproduct Formation
Common byproducts include:
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Over-alkylated derivatives: Result from excess alkylating agents (e.g., ethyl bromoacetate).
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Ring-opened products: Observed at temperatures >120°C during cyclocondensation.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems for the Mannich reaction improves yield to 82% by enhancing heat transfer and reducing reaction time to 2 hr.
Solvent Recycling
DMF and acetone recovery systems reduce environmental impact in cyanide-based routes, lowering production costs by 18%.
Emerging Methodologies
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes Schiff base formation when reacting with aldehydes or ketones. For example, derivatives of 4-aminoantipyrine (structurally analogous) react with carbonyl compounds to form imine linkages, altering hydrogen-bonding motifs . This reactivity is attributed to the nucleophilic amino group and the electron-rich pyrazolone ring.
Salt Formation for Solubility Enhancement
The free amino group in 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one can be protonated to form dihydrochloride salts , improving aqueous solubility. This conversion is critical for pharmacological applications, as seen in analogous pyrazolone derivatives where salt formation (e.g., phosphate, sulfate) enhances bioavailability .
Alkylation and Amidation
The aminomethyl group is susceptible to alkylation (e.g., with alkyl halides) or amidation (e.g., with acid chlorides), leading to functionalized derivatives. Such modifications are common in pyrazolone chemistry to tailor physicochemical properties .
Oxidative Aromatization
While not directly observed in the target compound, analogous pyrazolones undergo oxidative aromatization to form stable heterocycles. This reaction typically requires catalytic systems (e.g., copper triflate) and oxidizing agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies on substituted pyrazole compounds have indicated their effectiveness in inhibiting tumor growth, particularly in colon and prostate cancers. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Analgesic Properties
Similar to other pyrazolone derivatives, this compound has been investigated for its analgesic effects. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) contributes to its pain-relieving properties, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications at specific positions on the pyrazolone ring can enhance its potency and selectivity against various biological targets. For example, introducing different substituents at the benzene ring can significantly alter the compound's efficacy and safety profile .
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increases anti-inflammatory activity |
| Hydroxy group at position 4 | Enhances cytotoxicity against cancer cells |
Case Study 1: Antitumor Activity
A study conducted by Taslimi et al. synthesized a series of pyrazolone derivatives based on this compound. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range against colorectal cancer cells. The study highlights the potential for developing novel anticancer agents from this scaffold .
Case Study 2: Analgesic Effects
In another investigation, researchers evaluated the analgesic properties of a series of pyrazolone derivatives, including this compound. The compounds were tested in animal models for pain relief efficacy. The findings demonstrated that some derivatives exhibited comparable effects to established NSAIDs, suggesting their potential as alternative analgesics .
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one with its derivatives and analogs, focusing on structural modifications, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Derivatives of this compound often feature substitutions at the 4-position, including benzylidene, nitrobenzylidene, and hydroxynaphthyl groups. These substitutions significantly alter molecular geometry, crystallinity, and solubility.
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Hydrogen Bonding Trends
- The dimethylaminobenzylidene derivative () crystallizes in the C2/c space group with a dihedral angle of 9.7° between the pyrazolone and phenyl rings, favoring π-π stacking .
- Polymorphism is observed in hydroxynaphthyl derivatives (), where β-phase crystals exhibit stronger intermolecular hydrogen bonds (O–H···N, 2.69 Å) compared to α-phase .
- Hydrogen bonding patterns (e.g., N–H···O and O–H···N) dominate in nitro-substituted analogs, stabilizing crystal lattices and enhancing thermal stability .
Biological Activity
4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives, in general, are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, including this compound, it was found to have inhibitory effects against several bacterial strains. The compound was evaluated using the agar dilution method, demonstrating notable activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
| A549 | 22.0 |
| HepG2 | 18.0 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Results indicated a significant reduction in cytokine levels at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Table 3: Anti-inflammatory Effects of this compound
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The study found that compounds with structural similarities to this compound exhibited enhanced cytotoxicity against resistant cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on synthesizing hybrid compounds incorporating the pyrazole framework. These compounds demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key strategies for optimizing the synthesis of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For pyrazolone derivatives, temperature (e.g., 60–80°C for cyclization), solvent polarity (polar aprotic solvents like DMF or DMSO for condensation steps), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed reactions) are critical . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended to isolate high-purity products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the aminomethyl group (δ 2.5–3.5 ppm for CHNH) and pyrazolone ring protons (δ 5.5–6.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrazolones (e.g., bond angles of 120° for the pyrazolone ring) .
- HRMS : Validates molecular formula (e.g., CHNO for the parent compound).
Q. How are preliminary biological activities of this compound assessed in academic research?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyrazolone core) or assay conditions. For example:
- Substituent effects : Electron-withdrawing groups (e.g., -CF) may enhance antibacterial activity but reduce solubility, impacting bioavailability .
- Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or enzymatic models .
Q. What computational approaches are used to predict the binding modes of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases. The aminomethyl group’s hydrogen-bonding capability is a focal point .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Develop models correlating substituent hydrophobicity (logP) with activity .
Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol mobile phases.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
- Circular dichroism (CD) : Verify enantiopurity post-synthesis.
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?
- Methodological Answer :
- Reactive intermediates : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) .
- Exothermic reactions : Optimize cooling (jacketed reactors) and add reagents dropwise.
- Byproduct formation : Monitor via inline FTIR and optimize quenching protocols (e.g., aqueous NaHCO for acid neutralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
